2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cyclohepta[b]thiophene core substituted at the 3-position with a carboxamide group and at the 2-position with a 3-((4-chlorophenyl)thio)propanamido moiety. Its molecular weight (calculated for C₁₉H₂₁ClN₂O₂S₂) is ~422.97 g/mol.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFURZCWQMCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr reaction .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares substituents and key properties of the target compound with analogues:
Spectroscopic Characterization
- 1H NMR Trends :
- Cycloheptane protons in the target compound resonate at δ 1.48–2.99 ppm (similar to ’s δ 1.48–2.35), while aromatic protons from the 4-chlorophenyl group appear at δ 7.90–6.50 ppm (cf. δ 7.30–7.80 in ureido analogues) .
- Carboxamide NH signals in the target compound (δ ~10.70 ppm) align with other carboxamide derivatives (e.g., δ 10.05 in ) .
Research Implications
- Optimization Strategies : Replacing the thioether with sulfonamide () or introducing chiral centers (’s enantiomers) could modulate selectivity and pharmacokinetics .
Biological Activity
The compound 2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a tetrahydrocyclohepta[b]thiophene core, which is associated with various biological activities. This article reviews the biological activity of this compound, drawing from diverse research studies and clinical findings.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S₂
- Molecular Weight : 446.4 g/mol
- CAS Number : 763097-83-2
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its interactions with various biological targets. The following sections detail specific areas of interest.
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against melanoma cells, indicating that derivatives of the tetrahydrothiophene structure may also possess anticancer effects. The mechanism often involves induction of apoptosis and cell cycle arrest at specific phases, particularly the S phase .
Antimicrobial Properties
Compounds containing the thioether moiety have shown antimicrobial activity against various bacterial strains. In vitro studies have indicated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The activity is often linked to the inhibition of key metabolic enzymes in bacteria .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. It may interact with acetylcholinesterase (AChE) and urease, leading to significant inhibitory effects that could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections. In one study, several derivatives exhibited strong AChE inhibition with IC50 values significantly lower than standard drugs .
Case Studies and Research Findings
The mechanism of action for this compound likely involves multiple pathways:
- Enzyme Interaction : Binding to active sites on enzymes such as AChE and urease, altering their function.
- Receptor Modulation : Potential interaction with cellular receptors that regulate apoptosis and cell proliferation.
- Oxidative Stress Induction : May lead to increased reactive oxygen species (ROS), contributing to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the tetrahydrocycloheptathiophene core via cyclization of thiophene precursors under reflux conditions (e.g., ethanol or dichloromethane).
- Step 2 : Introduction of the 4-chlorophenylthio group via nucleophilic substitution or thiol-ene coupling, often using triethylamine as a catalyst .
- Step 3 : Amidation or carboxamide functionalization using activated esters (e.g., HATU/DMAP) in anhydrous DMF at 0–25°C .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with MeCN:H₂O gradients (30%→100%) to assess purity (>95%) .
- Mass Spectrometry (HRMS/LC-MS) : ESI+ mode to verify molecular weight and fragmentation patterns .
- Advanced Tip : Use X-ray crystallography for resolving stereochemical ambiguities in the cycloheptathiophene core .
Q. How can researchers evaluate the compound’s biological activity in vitro?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., HepG-2, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins and ATP analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (40–80°C), and catalyst loading (1–5 mol%) to identify optimal parameters .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Post-Reaction Workup : Employ silica gel chromatography (hexane:EtOAc) or recrystallization (MeOH/EtOH) for purification .
- Case Study : Substituting DMF with DMAc increased amidation yield from 65% to 82% in analogous sulfonamide syntheses .
Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic NMR Analysis : Identify conformational flexibility (e.g., cycloheptathiophene ring puckering) causing signal splitting .
- DFT Calculations : Compare experimental X-ray bond angles/distances with B3LYP/6-31G* optimized geometries to validate tautomeric forms .
- Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) to detect minor crystallographic disorder .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Overlay 3D structures (e.g., Schrödinger Phase) to identify critical hydrogen-bonding motifs (e.g., carboxamide NH) .
- QSAR Modeling : Use ML algorithms (Random Forest, SVM) on datasets of IC₅₀ values and molecular descriptors (logP, PSA) .
Q. How does the 4-chlorophenylthio group influence solubility and bioavailability?
- Methodological Answer :
- LogP Measurement : Shake-flask method (octanol/water) to determine hydrophobicity; compare with analogs lacking the thioether group .
- Caco-2 Permeability Assays : Evaluate intestinal absorption using monolayers; thioether groups often enhance passive diffusion .
- Solubility Enhancement : Co-crystallization with succinic acid or PEG-based solid dispersions .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours; monitor via HPLC .
- Light Sensitivity : Store in amber vials under N₂; UV-vis spectroscopy to detect photo-oxidation of the thiophene ring .
- Lyophilization : Stabilize as a lyophilized powder with trehalose for long-term storage .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
